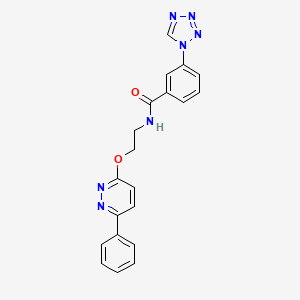

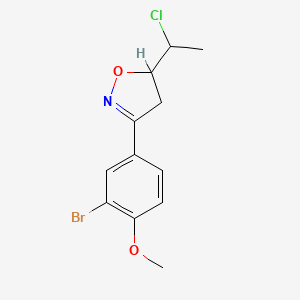

N-(2-((6-苯基吡哒嗪-3-基)氧基)乙基)-3-(1H-四唑-1-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide" appears to be a benzamide derivative with potential biological activity. Benzamide derivatives are known for their diverse pharmacological properties, including antiallergic, anti-inflammatory, and antiviral activities, as well as their role in cardiac electrophysiology .

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step reactions starting from commercially available raw materials. Key steps may include ring-closing reactions, reduction reactions, and acylation reactions, as seen in the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, which shares a similar benzamide core structure . Although the specific synthesis route for "N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide" is not detailed in the provided papers, it is likely to involve similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using techniques such as mass spectroscopy, 1H NMR spectroscopy, infrared spectroscopy (IR), and X-ray analysis . These methods help confirm the identity and purity of the synthesized compounds. The presence of a tetrazolyl group in the compound suggests a potential for bioactivity, as tetrazole moieties are often used in medicinal chemistry due to their resemblance to carboxylic acid functional groups .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. For instance, the introduction of aminopyrazoles to the benzamide structure can lead to the formation of fused heterocycles with significant biological activities . The specific chemical reactions that "N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide" may undergo are not described in the provided papers, but it can be inferred that its reactivity would be influenced by the functional groups present in its structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their biological application and are typically determined during the compound characterization process . These properties are influenced by the molecular structure and substituents on the benzamide core. The antiallergic activity of similar compounds has been evaluated using assays like the rat passive cutaneous anaphylaxis (PCA) assay, indicating the importance of these properties in the biological efficacy of the compounds .

科学研究应用

DNA相互作用和抗癌活性

已知与DNA小沟结合的化合物,如Hoechst 33258,用于细胞生物学中的染色体和核染色。它们与DNA特异性相互作用的能力使其因其DNA嵌入能力而成为研究DNA结构、功能和开发潜在抗癌疗法的重要工具(Issar & Kakkar, 2013)。

中枢神经系统活性增强

苯并咪唑、咪唑并噻唑和咪唑的修饰已被探索用于增强中枢神经系统(CNS)药物活性。氮杂环的存在及其穿透中枢神经系统的能力表明,N-(2-((6-苯基吡哒嗪-3-基)氧基)乙基)-3-(1H-四唑-1-基)苯甲酰胺的结构类似物可能是有效的CNS活性药物(Saganuwan, 2020)。

抗疟疾药物靶点

基于萘啶和四氢喹啉等各种支架的蛋白法呢基转移酶抑制剂已显示出作为抗疟疾药物靶点的潜力。鉴于N-(2-((6-苯基吡哒嗪-3-基)氧基)乙基)-3-(1H-四唑-1-基)苯甲酰胺的结构复杂性,它也可能被探索用于对抗恶性疟原虫的潜在活性(Sharma, 2017)。

抗氧化活性

抗氧化剂的研究在各个领域至关重要。N-(2-((6-苯基吡哒嗪-3-基)氧基)乙基)-3-(1H-四唑-1-基)苯甲酰胺由于其结构特征,可能具有抗氧化特性,这在药物化学和食品工程中可能具有重要意义。ORAC、HORAC和FRAP等分析方法可以确定此类化合物的抗氧化活性(Munteanu & Apetrei, 2021)。

三嗪支架的生物学意义

杂环化合物中的三嗪支架显示出广泛的生物活性,包括抗菌、抗真菌、抗癌和抗病毒活性。N-(2-((6-苯基吡哒嗪-3-基)氧基)乙基)-3-(1H-四唑-1-基)苯甲酰胺中的三嗪核心可能对类似的生物活性有贡献,使其成为进一步研究的宝贵化合物(Verma, Sinha, & Bansal, 2019)。

属性

IUPAC Name |

N-[2-(6-phenylpyridazin-3-yl)oxyethyl]-3-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N7O2/c28-20(16-7-4-8-17(13-16)27-14-22-25-26-27)21-11-12-29-19-10-9-18(23-24-19)15-5-2-1-3-6-15/h1-10,13-14H,11-12H2,(H,21,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWPVSDGGRVSBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC=C3)N4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2552117.png)

![N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2552118.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide](/img/structure/B2552119.png)

![[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate](/img/structure/B2552121.png)

![(Z)-2-Cyano-3-[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2552125.png)

![5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2552128.png)

![1-[(2-Fluorophenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2552136.png)

![[4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2552138.png)